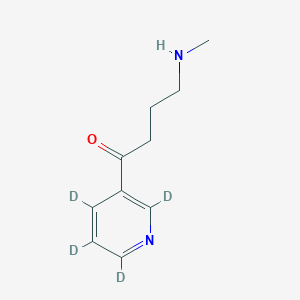

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is a synthetic compound that features a deuterium-labeled pyridine ring. This compound is often used in scientific research due to its unique isotopic labeling, which can be beneficial in various analytical and experimental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-pyridyl-d4, which is a deuterium-labeled pyridine.

Alkylation: The 3-pyridyl-d4 is then alkylated with a suitable alkylating agent to introduce the butanone moiety.

Methylamination: The resulting intermediate is subjected to methylamination to introduce the methylamino group.

Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride serves as a precursor for the synthesis of NNK (nicotine-derived nitrosamine ketone), which is significant in tobacco research. NNK is known for its carcinogenic properties and is studied extensively to understand its metabolic pathways and effects on human health .

Biochemical Studies

This compound is utilized in biochemical assays to explore the metabolic pathways involving amino ketones. Its isotopic labeling (with deuterium) allows researchers to trace metabolic processes more accurately, providing insights into drug metabolism and the pharmacokinetics of related compounds .

Analytical Chemistry

Due to its distinct chemical structure, this compound can be employed as a reference standard in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These applications are crucial for validating methods used in drug testing and environmental analysis .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride involves its interaction with specific molecular targets. The deuterium labeling allows for detailed tracking and analysis of its metabolic pathways and interactions within biological systems. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Methylamino)-1-(3-pyridyl)-1-butanone: The non-deuterated version of the compound.

4-(Methylamino)-1-(2-pyridyl)-1-butanone: A similar compound with a different pyridine ring position.

4-(Methylamino)-1-(4-pyridyl)-1-butanone: Another positional isomer.

Uniqueness

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The isotopic labeling allows for precise tracking and differentiation from non-labeled analogs, making it a valuable tool in research.

Activité Biologique

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone dihydrochloride, also known as TRC-M287003, is a synthetic compound with potential applications in pharmacology and toxicology. Its unique structure, which includes a pyridine ring and a methylamino group, suggests various biological activities that warrant detailed investigation.

- Chemical Name : this compound

- CAS Number : 764661-23-6

- Molecular Formula : C₉H₁₃D₄Cl₂N

- Molecular Weight : 220.12 g/mol

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its interaction with neurotransmitter systems, particularly its potential effects on dopamine and serotonin pathways. Preliminary studies indicate that it may exhibit properties similar to other psychoactive substances.

The compound's structural similarity to known psychoactive agents suggests it may interact with various neurotransmitter receptors. Specifically, it may act as an agonist or antagonist at dopamine receptors, impacting dopaminergic signaling pathways that are crucial for mood regulation and cognitive functions.

In Vitro Studies

Several in vitro studies have explored the compound's effects on neuronal cells:

- Neurotransmitter Release : Experiments demonstrated that the compound could modulate the release of dopamine in cultured neurons, indicating a potential role in neuropharmacology.

- Cytotoxicity Assays : Cell viability assays showed that at certain concentrations, the compound did not exhibit significant cytotoxic effects on neuronal cell lines, suggesting a favorable safety profile for further research.

| Study | Findings |

|---|---|

| Neurotransmitter Release | Modulated dopamine release in neuronal cultures |

| Cytotoxicity Assays | No significant cytotoxicity observed |

In Vivo Studies

Limited animal studies have been conducted to assess the pharmacokinetics and behavioral effects of the compound:

- Behavioral Analysis : Rodent models treated with the compound exhibited altered locomotor activity, indicative of potential stimulant or depressant effects depending on dosage.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest rapid absorption and metabolism, with metabolites detectable in plasma within hours post-administration.

Case Studies

Case studies involving similar compounds have provided insights into potential therapeutic applications:

- Dopamine Modulators : Compounds structurally related to 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone have been investigated for their roles in treating conditions like ADHD and depression.

- Substance Abuse Research : The compound's interaction with dopamine pathways makes it a candidate for studying addiction mechanisms, particularly in relation to stimulants.

Propriétés

Numéro CAS |

764661-23-6 |

|---|---|

Formule moléculaire |

C10H16Cl2N2O |

Poids moléculaire |

255.17 g/mol |

Nom IUPAC |

4-(methylamino)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one;dihydrochloride |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i2D,4D,7D,8D;; |

Clé InChI |

MFQNPOXUAKSUPV-FPAVXYEGSA-N |

SMILES |

CNCCCC(=O)C1=CN=CC=C1 |

SMILES isomérique |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCNC)[2H].Cl.Cl |

SMILES canonique |

CNCCCC(=O)C1=CN=CC=C1.Cl.Cl |

Synonymes |

Pseudooxynicotine-d4 DiHydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.